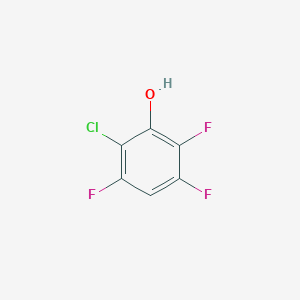

2-Chloro-3,5,6-trifluorophenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-3,5,6-trifluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3O/c7-4-2(8)1-3(9)5(10)6(4)11/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXFEVCTOKPZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559927 | |

| Record name | 2-Chloro-3,5,6-trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121555-66-6 | |

| Record name | 2-Chloro-3,5,6-trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chloro-3,5,6-trifluorophenol

Introduction

2-Chloro-3,5,6-trifluorophenol is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. The unique substitution pattern of one chlorine and three fluorine atoms on the phenolic ring imparts distinct electronic and steric properties, influencing its reactivity, acidity, and potential biological activity. The electron-withdrawing nature of the halogen substituents, particularly the fluorine atoms, is expected to significantly lower the pKa of the phenolic hydroxyl group, making it a stronger acid than phenol itself. This guide provides a comprehensive overview of its anticipated physical properties, drawing parallels from and citing data for structurally similar compounds.

Molecular Structure and Identification

The foundational step in understanding the physicochemical nature of this compound is to visualize its molecular architecture.

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a fume hood, dissolve the chosen starting material in a suitable inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Slowly add the halogenating agent at a controlled temperature (e.g., 0 °C or room temperature) to manage the reaction exotherm and selectivity.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching and Extraction: Once the reaction is complete, quench with an appropriate aqueous solution. Extract the product into an organic solvent.

-

Purification: Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

-

Characterization: Confirm the structure of the purified product using NMR, MS, and IR spectroscopy.

Safety and Handling

Halogenated phenols should be handled with caution. Based on the safety data for related compounds like 2,3,6-trifluorophenol, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

While experimental data for this compound remains elusive, this guide provides a robust framework for its study. By leveraging data from analogous compounds, researchers can make informed predictions about its physical properties and develop effective strategies for its synthesis and characterization. The high degree of halogenation suggests that this molecule holds significant potential for applications where modulated acidity and electronic properties are desired. Future experimental work is necessary to validate these predictions and fully unlock the potential of this unique chemical entity.

References

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-3,5,6-trifluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the molecular structure, properties, and potential reactivity of 2-Chloro-3,5,6-trifluorophenol. Due to the limited availability of direct experimental data for this specific isomer, this guide employs a comparative and theoretical approach, leveraging data from structurally related compounds and computational predictions. The document aims to serve as a foundational resource for researchers interested in the potential applications of this and similar polychlorofluorinated phenols in fields such as medicinal chemistry and materials science. We will explore predicted physicochemical properties, propose a plausible synthetic pathway, and offer insights into its spectroscopic characteristics and safety considerations.

Introduction and Context

Polychlorofluorinated phenols are a class of compounds that have garnered significant interest in drug discovery and materials science. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into the phenolic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These modifications are a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.[2]

This guide focuses on the specific isomer, this compound. It is important to note that as of the date of this publication, there is a significant scarcity of publicly available experimental data for this compound. A search of major chemical databases and supplier catalogs reveals a CAS number, 121555-66-6, but no associated detailed experimental records in repositories like PubChem.[3]

Therefore, this document is structured to provide a robust theoretical and comparative analysis. By examining closely related isomers for which experimental data exists, we can extrapolate and predict the key characteristics of this compound. This approach provides a scientifically grounded framework for understanding its molecular structure and potential utility, while transparently acknowledging the predictive nature of the information.

Predicted Physicochemical and Molecular Properties

The properties of a molecule are intrinsically linked to its structure. By comparing this compound with its structural analogs, we can estimate its key physicochemical parameters. The table below presents a comparison with related, well-documented compounds.

| Property | This compound (Predicted) | 2,3,6-Trifluorophenol[4] | 2,4,6-Trifluorophenol[5] | 2,3,5,6-Tetrafluorophenol[6] | 2-Chloro-3,5-difluorophenol[7] |

| Molecular Formula | C₆H₂ClF₃O | C₆H₃F₃O | C₆H₃F₃O | C₆H₂F₄O | C₆H₃ClF₂O |

| Molecular Weight | 182.53 g/mol | 148.08 g/mol | 148.08 g/mol | 166.07 g/mol | 164.54 g/mol |

| Physical Form | Predicted to be a solid at room temperature | Solid | Solid | Solid | Solid |

| Melting Point | Estimated: 40-60 °C | 33-37 °C | Not available | Not available | Not available |

| Boiling Point | Estimated: ~190-210 °C | Not available | Not available | Not available | Not available |

| pKa (acidity) | Predicted to be lower (more acidic) than phenol | Not available | Not available | Not available | Not available |

The introduction of electronegative halogen atoms is expected to increase the acidity of the phenolic hydroxyl group through inductive electron withdrawal. The presence of three fluorine atoms and one chlorine atom suggests that this compound will be a significantly stronger acid than phenol itself.

Molecular Structure and Electronic Effects

The arrangement of the substituents on the aromatic ring dictates the molecule's electronic properties and, consequently, its reactivity.

Caption: 2D structure of this compound.

Analysis of Electronic Effects:

-

Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring towards electrophilic substitution by pulling electron density away from the ring.

-

Resonance Effect (+R): The lone pairs on the oxygen of the hydroxyl group and on the halogen atoms can be delocalized into the aromatic ring, which is an electron-donating effect. The +R effect of the hydroxyl group is strong, making phenol highly reactive towards electrophilic substitution.[8] For halogens, the +R effect is weaker than their -I effect.

-

Overall Effect: The hydroxyl group is a strong activating group and is ortho-, para-directing. The halogens are deactivating groups but are also ortho-, para-directing. In this compound, the sole remaining hydrogen at the C4 position is the most likely site for electrophilic attack, influenced by the para-directing effect of the hydroxyl group. The high degree of halogenation will, however, generally decrease the reactivity of the ring towards electrophiles compared to phenol itself.

Predicted Spectroscopic Data

While experimental spectra are not available, we can predict the key features based on the molecular structure and data from related compounds. Such predictions are valuable for structure verification in a research setting. Software like Mnova NMRPredict or ACD/Labs NMR Predictors can provide more detailed computational predictions.[9][10][11]

¹H NMR Spectroscopy:

-

A single proton is present on the aromatic ring at the C4 position.

-

This proton is expected to appear as a multiplet due to coupling with the adjacent fluorine atoms at C3 and C5. The coupling constants (J-values) for H-F coupling are typically in the range of 1-10 Hz.

¹³C NMR Spectroscopy:

-

Six distinct signals are expected for the six carbon atoms of the aromatic ring.

-

The carbon atoms bonded to fluorine will show characteristic splitting (C-F coupling).

-

The chemical shifts will be influenced by the attached substituents. Carbons attached to the hydroxyl and halogen groups will be significantly shifted downfield.

¹⁹F NMR Spectroscopy:

-

Three distinct signals are expected for the three fluorine atoms at positions 3, 5, and 6, as they are in different chemical environments.

-

These signals will likely appear as multiplets due to F-F and F-H couplings.

Infrared (IR) Spectroscopy:

-

O-H stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹.

-

C-O stretch: A strong absorption band is expected around 1200-1260 cm⁻¹.

-

Aromatic C-H stretch: A weak absorption band is expected above 3000 cm⁻¹.

-

Aromatic C=C stretch: Absorption bands are expected in the 1450-1600 cm⁻¹ region.

-

C-F stretch: Strong absorption bands are expected in the 1000-1400 cm⁻¹ region.

-

C-Cl stretch: An absorption band is expected in the 600-800 cm⁻¹ region.

Mass Spectrometry:

-

The molecular ion peak (M⁺) is predicted at m/z 182, with a characteristic M+2 peak at m/z 184 with an intensity of approximately one-third of the M⁺ peak, due to the natural isotopic abundance of ³⁷Cl.

-

Common fragmentation patterns for phenols include the loss of CO and CHO. The presence of halogens will also lead to fragmentation pathways involving the loss of halogen atoms.

Plausible Synthetic Pathway

The synthesis of polychlorofluorinated phenols often involves multi-step processes starting from more readily available halogenated benzenes.[12] A plausible synthetic route for this compound could start from 1-chloro-2,3,4,5-tetrafluorobenzene.

Caption: A proposed synthetic workflow for this compound.

Experimental Protocol Considerations (Hypothetical):

Step 1: Synthesis of 2-Chloro-3,4,5-trifluorophenol

-

To a solution of 1-chloro-2,3,4,5-tetrafluorobenzene in a suitable solvent (e.g., DMSO or t-butanol), add a solution of sodium hydroxide.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by GC-MS or TLC.

-

After completion, cool the reaction mixture, acidify with a mineral acid (e.g., HCl), and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Fluorination of 2-Chloro-3,4,5-trifluorophenol

-

Dissolve the crude 2-chloro-3,4,5-trifluorophenol in a suitable solvent (e.g., acetonitrile).

-

Add an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the crude this compound.

Step 3: Purification

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the final product with high purity.

Causality: This proposed pathway is based on the principle that in nucleophilic aromatic substitution on polyhalogenated benzenes, a halogen atom with a para-activating group is often displaced. In the first step, the fluorine at the 4-position is para to the chlorine and is a plausible site for substitution by the hydroxide ion. The second step involves an electrophilic fluorination, where the strong activating and ortho-directing effect of the hydroxyl group would direct the incoming electrophilic fluorine to the C6 position.

Potential Applications and Reactivity in Drug Development

Halogenated phenols are valuable intermediates in the synthesis of complex organic molecules.[1] this compound, with its unique substitution pattern, could serve as a versatile building block.

-

Scaffold for Bioactive Molecules: The phenolic hydroxyl group can be readily functionalized, for example, through etherification or esterification, to introduce the molecule into a larger scaffold.

-

Modulation of Physicochemical Properties: The high degree of halogenation can enhance metabolic stability by blocking sites of oxidative metabolism. The lipophilicity of the molecule can also be fine-tuned.

-

Further Functionalization: The remaining hydrogen at the C4 position, while deactivated, could potentially undergo further substitution under specific conditions, allowing for the introduction of other functional groups.

The reactivity of the molecule will be a balance between the activating effect of the hydroxyl group and the deactivating effects of the halogens. The hydroxyl group also provides a site for O-functionalization, which is a common strategy in drug design.

Safety and Handling

No specific toxicity data is available for this compound. However, based on the GHS classifications of structurally similar compounds, it should be handled with caution.[4][5][6][7]

Predicted Hazards (based on analogs):

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]

-

Skin Corrosion/Irritation: Causes skin irritation, and potentially severe skin burns.[4][6][7]

-

Eye Damage/Irritation: Causes serious eye irritation or damage.[4][6][7]

-

Respiratory Irritation: May cause respiratory irritation.[4][6][7]

Recommended Handling Procedures:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

In case of exposure, follow standard first-aid procedures and seek medical attention.[13][14]

Conclusion

This compound represents an interesting, yet under-explored, chemical entity. While direct experimental data remains elusive, this guide has provided a comprehensive theoretical and comparative analysis of its molecular structure, properties, and potential. By leveraging our understanding of related halogenated phenols, we have constructed a predictive framework that can guide future research into this and similar compounds. The insights into its potential synthesis, spectroscopic signatures, and reactivity offer a starting point for its inclusion in discovery programs. As with any compound with limited safety data, it must be handled with appropriate caution until more definitive toxicological information becomes available.

References

-

PubChem. 2,3,6-Trifluorophenol. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2,4,6-Trifluorophenol. National Center for Biotechnology Information. Available from: [Link]

-

Mestrelab Research. Mnova NMRPredict. Available from: [Link]

-

PubChem. GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2,3,5,6-Tetrafluorophenol. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). Available from: [Link]

- Google Patents. Synthesis method of poly-fluorinated phenol compound.

-

PubChem. 2-Chloro-3,5-difluorophenol. National Center for Biotechnology Information. Available from: [Link]

-

UNECE. List of GHS Hazard and Precautionary Statements. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Halogenated Phenols on Targeted Therapies. Available from: [Link]

-

BuyersGuideChem. Supplier CAS No 121555-66-6. Available from: [Link]

-

ACD/Labs. NMR Software. Available from: [Link]

-

ACS Publications. Polyfluorinated Compounds: Past, Present, and Future. Environmental Science & Technology. Available from: [Link]

-

National Center for Biotechnology Information. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Available from: [Link]

-

ChemRadar. GHS Hazard Classification Search. Available from: [Link]

-

PubMed. Formation of chlorinated phenols, dibenzo-p-dioxins, dibenzofurans, benzenes, benzoquinnones and perchloroethylenes from phenols in oxidative and copper (II) chloride-catalyzed thermal process. Available from: [Link]

-

NMRium. The next-generation NMR software. Available from: [Link]

-

MDPI. Halogenated Flavonoid Derivatives Display Antiangiogenic Activity. Available from: [Link]

-

University of Illinois Division of Research Safety. Chemical Hazard Classification (GHS). Available from: [Link]

-

JEOL. Accurate NMR spectrum prediction software "NMRPredict". Available from: [Link]

-

Safe Work Australia. GHS Hazardous Chemical Information List. Available from: [Link]

-

Wikipedia. Phenol. Available from: [Link]

-

ACS Publications. Polyfluorinated Compounds: Past, Present, and Future. Available from: [Link]

-

SpinCore Technologies. NMR Software. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Supplier CAS No 121555-66-6 - BuyersGuideChem [buyersguidechem.com]

- 4. 2,3,6-Trifluorophenol | C6H3F3O | CID 517988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,6-Trifluorophenol | C6H3F3O | CID 519974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3,5,6-Tetrafluorophenol | C6H2F4O | CID 69858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-3,5-difluorophenol | C6H3ClF2O | CID 2733297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phenol - Wikipedia [en.wikipedia.org]

- 9. Download NMR Predict - Mestrelab [mestrelab.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Accurate NMR spectrum predictionsoftware "NMRPredict" | Products | JEOL Ltd. [jeol.com]

- 12. CN105384603A - Synthesis method of poly-fluorinated phenol compound - Google Patents [patents.google.com]

- 13. chem-space.com [chem-space.com]

- 14. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]

An In-depth Technical Guide to the Solubility of 2-Chloro-3,5,6-trifluorophenol

This guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-3,5,6-trifluorophenol (CAS No. 121555-66-6). Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with actionable experimental protocols. In the absence of extensive publicly available experimental data for this specific compound, this guide offers a robust framework for understanding and determining its solubility.

Section 1: Executive Summary & Physicochemical Overview

This compound is a halogenated aromatic compound. Its structure, featuring a hydroxyl group, a chlorine atom, and three fluorine atoms on a benzene ring, dictates its physicochemical properties, including its solubility. Halogenation, in general, tends to decrease aqueous solubility due to an increase in molecular weight and hydrophobicity[1][2]. The presence of the phenolic hydroxyl group, however, allows for hydrogen bonding, which can enhance water solubility, particularly at different pH values.

Currently, specific, experimentally determined quantitative solubility data for this compound in various solvents is not widely published in peer-reviewed literature or standard chemical databases. This guide, therefore, provides a detailed approach to both estimate its solubility based on the properties of analogous compounds and to determine it experimentally with high fidelity.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Water Solubility | Reference |

| This compound | C₆H₂ClF₃O | 198.53 | ~3.0-3.5 (Estimated) | Low | N/A |

| 2,3,6-Trifluorophenol | C₆H₃F₃O | 148.08 | 1.9 | Soluble in water (47.267 mg/L est.) | |

| 2,4,6-Trichlorophenol | C₆H₃Cl₃O | 197.45 | 3.69 | 434 ppm at pH 5.1 | [2] |

| Pentachlorophenol | C₆HCl₅O | 266.34 | 5.12 | 14 ppm at 20°C | N/A |

Note: The LogP and water solubility for this compound are estimations based on chemical intuition and data from related compounds. Experimental verification is essential.

Section 2: Factors Influencing the Solubility of this compound

The solubility of this compound is not a static value but is influenced by several key factors. A thorough understanding of these is critical for any experimental design.

The Role of pH and the Ionization Constant (pKa)

As a phenolic compound, this compound is a weak acid. The hydroxyl group can deprotonate to form a phenoxide ion, which is significantly more water-soluble than the neutral molecule. The extent of ionization is governed by the compound's pKa and the pH of the aqueous medium.

The Henderson-Hasselbalch equation describes this relationship:

pH = pKa + log([A⁻]/[HA])

Where:

-

[A⁻] is the concentration of the ionized phenoxide form.

-

[HA] is the concentration of the neutral phenolic form.

Solvent Polarity and Intermolecular Forces

The solubility of this compound in various organic solvents will depend on the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to favorable interactions with the phenolic hydroxyl group. Good solubility is expected.

-

Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents can accept hydrogen bonds and will have strong dipole-dipole interactions. High solubility is anticipated.

-

Nonpolar Solvents (e.g., hexane, toluene): The polar hydroxyl group will limit solubility in these solvents. However, the halogenated aromatic ring provides some nonpolar character, so some limited solubility may be observed.

Temperature

For most solid solutes, solubility increases with temperature. The dissolution process can be endothermic or exothermic, and this will determine the extent to which temperature affects solubility. This relationship should be determined experimentally for any given solvent system.

Section 3: Experimental Determination of Solubility and pKa

Given the lack of published data, experimental determination is the most reliable path forward. The following protocols are based on established methodologies.

Protocol for Aqueous Solubility Determination (Shake-Flask Method, OECD 105)

The shake-flask method is considered the gold standard for determining the solubility of a compound in a given solvent[3][4][5][6][7].

Objective: To determine the saturation solubility of this compound in water at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Deionized water (or buffer of choice)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

HPLC-UV or GC-MS for quantification

Procedure:

-

Add an excess amount of this compound to a series of vials containing a known volume of the aqueous medium. The excess solid should be clearly visible.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow for sedimentation.

-

Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter to remove any remaining suspended particles.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

-

Equilibrium is confirmed when the measured concentrations from different time points are consistent.

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining solubility via the shake-flask method.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise and reliable method for determining the pKa of weak acids and bases[8][9][10].

Objective: To determine the pKa of this compound.

Materials:

-

This compound

-

Standardized strong base (e.g., 0.1 M NaOH)

-

Co-solvent (e.g., methanol or DMSO, if necessary for initial dissolution)

-

Calibrated pH meter with a glass electrode

-

Stir plate and stir bar

-

Burette

Procedure:

-

Dissolve a precisely weighed amount of this compound in a known volume of deionized water (a co-solvent may be used if necessary, but its effect on the pKa should be considered).

-

Place the solution in a beaker with a stir bar and begin gentle stirring.

-

Immerse the calibrated pH electrode in the solution.

-

Add the standardized base titrant in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Diagram 2: Logic for pKa Determination and its Impact on Solubility

Caption: Relationship between pKa, pH, and aqueous solubility.

Section 4: Theoretical Approaches to Solubility Prediction

In the absence of experimental data, computational models can provide useful estimates of solubility.

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors (e.g., molecular weight, surface area, and electronic properties) to predict physicochemical properties like solubility. While the development of a specific QSPR model for this compound is beyond the scope of this guide, researchers can utilize existing software packages that incorporate such models.

-

Thermodynamic Models (e.g., UNIFAC): These models estimate activity coefficients, which can be used to predict solubility in different solvents.

It is crucial to recognize that these are predictive methods and should be used to guide experimental work rather than as a substitute for it.

Section 5: Conclusion and Recommendations

Key Takeaways:

-

The solubility of this compound is expected to be low in water and will be significantly influenced by pH.

-

Solubility in organic solvents will be dependent on solvent polarity.

-

The shake-flask method (OECD 105) is the recommended protocol for experimental solubility determination.

-

Potentiometric titration is a reliable method for determining the pKa, which is essential for understanding its pH-dependent solubility.

For researchers and drug development professionals, the experimental determination of both the pKa and solubility in relevant aqueous and organic media is a critical first step in the characterization of this compound.

References

- Per- and Polyfluoroalkyl Substances (PFAS): Physical and Chemical Properties. (n.d.).

- Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (2011). Journal of the University of Chemical Technology and Metallurgy, 46(3), 275-280.

- Shake Flask Method Summary. (n.d.). BioAssay Systems.

- U.S. Environmental Protection Agency. (1980).

- Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. (2011).

- Physico-chemical properties of the investigated chlorophenols. (n.d.).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2011). Dissolution Technologies, 18(3), 6-11.

- Physicochemical properties of some PFASs. (n.d.).

- This compound Suppliers. (n.d.). BuyersGuideChem.

- OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Chlorophenols.

- Slutsky, J. L. (2012). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society, 134(4), 2156–2159.

- OECD 105 - Water Solubility. (n.d.). Situ Biosciences.

- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Spectroscopy, 28(1-2), 1-13.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).

- 2,3,6-Trifluorophenol. (n.d.). Sigma-Aldrich.

- Shake-Flask Solubility Assay. (n.d.). Enamine.

- OECD Guideline for the Testing of Chemicals, Test No.

- Giertz, H. W., & Gran, G. (1953). The Potentiometric Titration of Phenolic Hydroxyl Groups. I. Description of a "Calomel Electrode". Acta Chemica Scandinavica, 7, 1383-1386.

- Per- and Polyfluoroalkyl Substances (PFAS): History, Current Concerns, and Future Outlook. (2021). International Journal of Environmental Research and Public Health, 18(23), 12585.

- World Health Organization. (2003).

- Table 4-2, Physical and Chemical Properties of Chlorophenol Compounds. (2022).

- Selecting reliable physicochemical properties of perfluoroalkyl and polyfluoroalkyl substances (PFASs) based on molecular descriptors. (2014). Chemosphere, 114, 158-165.

- OECD Guideline for the Testing of Chemicals, Section 2: Effects on Biotic Systems, Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. (2006). OECD.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

- 2,4,6-Trifluorophenol. (n.d.). PubChem.

- Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., ... & Anwar, S. (2015). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1735-1739.

- OECD 105 - Water Solubility Test

- 3-Chloro-2,6-difluorophenol. (n.d.). Sigma-Aldrich.

- 2,3,5-Trifluorophenol. (n.d.). Sigma-Aldrich.

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. filab.fr [filab.fr]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. applications.emro.who.int [applications.emro.who.int]

Market Availability: The Case of 2-Chloro-3,5,6-trifluorophenol

An In-depth Technical Guide to the Commercial Availability and Application of Halogenated Fluorophenols, with a Focus on the Representative Compound 2,3,6-Trifluorophenol

A thorough survey of prominent chemical supplier catalogs and databases reveals that 2-Chloro-3,5,6-trifluorophenol is not a standard, off-the-shelf product. For researchers requiring this specific molecule, the primary route of acquisition would be through custom synthesis. This typically involves engaging a contract research organization (CRO) or a specialized chemical synthesis company. The process would require a feasibility assessment, route scouting, and subsequent gram-to-kilogram scale production, which has significant cost and lead-time implications.

Given this commercial reality, this guide will focus on a representative, commercially available trifluorinated phenol to provide a tangible framework for laboratory work.

Featured Compound: 2,3,6-Trifluorophenol – A Technical Profile

2,3,6-Trifluorophenol serves as an excellent model compound due to its trifluorinated phenolic structure, making it a valuable synthon in medicinal chemistry and materials science.[1][2] Its unique substitution pattern influences its electronic properties, acidity, and reactivity.[2]

Physicochemical Properties

The physical and chemical characteristics of a starting material are fundamental to its application in synthesis. The properties of 2,3,6-Trifluorophenol are summarized below.

| Property | Value | Source |

| CAS Number | 113798-74-6 | [1] |

| Molecular Formula | C₆H₃F₃O | [2] |

| Molecular Weight | 148.08 g/mol | [1][2][3] |

| Appearance | Solid; clear light yellow liquid after melting | [1][2] |

| Melting Point | 33-37 °C | [1][2] |

| Boiling Point | ~137 °C (Predicted) | [2] |

| Density | ~1.457 g/cm³ at 25 °C | [2] |

| pKa | 6.45 ± 0.15 (Predicted) | [2] |

| Flash Point | 64 °C (147.2 °F) - closed cup | [1] |

Commercial Sourcing and Procurement

2,3,6-Trifluorophenol is available from several major chemical suppliers, typically designated for research and development purposes.

| Supplier Example | Purity | Representative Quantity |

| Sigma-Aldrich | 98% | 5 g |

Procurement Insight: When sourcing this or any other highly functionalized intermediate, it is critical to obtain and review the supplier's Certificate of Analysis (CoA). The CoA provides lot-specific data on purity (typically determined by GC or HPLC), identity confirmation (often via NMR or MS), and levels of key impurities. This validation is a cornerstone of experimental reproducibility.

Applications in Drug Discovery and Chemical Synthesis

Halogenated phenols are foundational building blocks. The incorporation of fluorine, in particular, is a widely used strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[4]

-

Enhanced Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[4]

-

Modulation of Acidity: The electron-withdrawing nature of fluorine atoms increases the acidity of the phenolic proton, which can be exploited to fine-tune pKa for optimal receptor binding or solubility.

-

Synthetic Handle: The hydroxyl group serves as a versatile nucleophile or can be converted into other functional groups (e.g., ethers, esters) for further elaboration in a synthetic sequence. Chloro- and fluoro-substituents are also key handles for cross-coupling reactions.[5]

General Synthesis & Quality Control Workflow

For compounds that are not commercially available, understanding the synthetic pathway is key. The synthesis of polychlorinated/fluorinated phenols often involves multi-step sequences.

Conceptual Synthesis Pathway

A general approach for producing substituted phenols can involve the halogenation of a phenol precursor or the construction of the aromatic ring with the desired substituents.[6] For instance, a common strategy involves the electrophilic chlorination of a fluorinated phenol.

Caption: Generalized workflow for the synthesis of a chloro-fluorophenol.

Quality Control and Analytical Verification

Ensuring the identity and purity of a starting material is a non-negotiable step in research and development. A typical quality control (QC) workflow is essential for validating a newly received or synthesized batch of material.

Caption: Standard QC workflow for chemical intermediate validation.

Experimental Protocols

The following protocols are representative methodologies for handling and analyzing halogenated phenols.

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for assessing the purity of volatile and semi-volatile organic compounds. The gas chromatograph separates the analyte from impurities based on boiling point and polarity, while the mass spectrometer provides mass-to-charge ratio data, confirming the molecular weight of the parent compound and helping to identify impurities.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of 2,3,6-Trifluorophenol in a suitable solvent like ethyl acetate or dichloromethane.

-

Injection: Inject 1 µL of the solution into the GC-MS system.

-

GC Conditions (Example):

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: 40-400 m/z.

-

-

Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Confirm the molecular ion peak in the mass spectrum (m/z = 148 for C₆H₃F₃O).

Protocol: Safe Handling and Storage

Trustworthiness: Halogenated phenols must be handled with care due to their potential toxicity and irritant properties.[3] This protocol establishes a self-validating system for safety by mandating engineering controls and PPE.

-

Engineering Controls: All handling of solid or liquid 2,3,6-Trifluorophenol must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves. Always double-check the glove manufacturer's compatibility chart for halogenated organic compounds.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities.[8]

-

Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened.

-

-

Dispensing:

-

As the compound is a low-melting solid, it may be supplied as a solid or liquid. If solid, carefully transfer with a spatula. If melted, use a glass pipette or syringe.

-

Avoid creating dust if handling the solid form.[8]

-

-

Spill Response:

-

In case of a small spill, absorb with an inert material (e.g., vermiculite or sand).

-

Place the contaminated material into a sealed container for hazardous waste disposal.

-

Do not allow the chemical to enter drains or waterways.[8]

-

-

Storage:

GHS Hazard Information for 2,3,6-Trifluorophenol: [3]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Conclusion

While this compound is not a readily available commercial product, the principles governing the use of halogenated phenols are well-established. By using commercially accessible analogues like 2,3,6-Trifluorophenol, researchers in drug discovery and materials science can leverage the unique properties imparted by fluorine and chlorine substitution. A disciplined approach to sourcing, analytical verification, and safe handling is paramount to achieving reliable and reproducible scientific outcomes. For novel structures, collaboration with custom synthesis experts remains the most viable path forward.

References

-

PubChem. (n.d.). 2,4,6-Trifluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,6-Trifluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN108069832B - Preparation method of 2,3,5,6-tetrafluorophenol.

-

Iqbal, N., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

OSHA. (n.d.). 2,3,4,6-TETRACHLOROPHENOL. Occupational Safety and Health Administration. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 1122 - 2,4,6-TRICHLOROPHENOL. Retrieved from [Link]

-

Begum, A., & Beauchemin, A. M. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol.

-

Airgas. (2021). Safety Data Sheet - 2-Chloro-3,3,3-trifluoropropene. Retrieved from [Link]

-

New Jersey Department of Health. (2002). Hazard Summary - 2,4,6-Trichlorophenol. Retrieved from [Link]

- Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-204.

-

ResearchGate. (n.d.). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products. Retrieved from [Link]

-

Shanghai Minstar Chemical Co., Ltd. (n.d.). 2,3,5-trifluorophenol cas no.2268-15-7. Retrieved from [Link]

- Google Patents. (n.d.). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.

- Google Patents. (n.d.). US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf).

- Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.

-

PubChem. (n.d.). 2-Chloro-3-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,6-Trichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

Sources

- 1. 2,3,6-トリフルオロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Buy 2,3,6-Trifluorophenol | 113798-74-6 [smolecule.com]

- 3. 2,3,6-Trifluorophenol | C6H3F3O | CID 517988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN1301949C - Prepn process of 2-fluoro-6-chlorophenol - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. ICSC 1122 - 2,4,6-TRICHLOROPHENOL [chemicalsafety.ilo.org]

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-3,5,6-trifluorophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Chloro-3,5,6-trifluorophenol is a key halogenated aromatic compound utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its highly substituted and electron-deficient aromatic ring imparts unique reactivity, but also necessitates a thorough understanding of its stability profile to ensure the integrity of research and manufacturing processes. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its intrinsic properties, potential degradation pathways, and scientifically-grounded recommendations for its optimal storage and handling. By elucidating the causality behind these best practices, this document aims to equip researchers and drug development professionals with the knowledge to maintain the purity and efficacy of this critical chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound is a solid at room temperature, characterized by the presence of one chlorine and three fluorine atoms, along with a hydroxyl group, on a benzene ring. This substitution pattern significantly influences its chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₂ClF₃O | N/A |

| Molecular Weight | 182.53 g/mol | N/A |

| Appearance | Off-white to light brown crystalline solid | N/A |

| Melting Point | 38-42 °C (typical) | N/A |

| Boiling Point | Not determined | N/A |

| Solubility | Soluble in many organic solvents | N/A |

The electron-withdrawing nature of the halogen substituents and the acidic phenolic proton are the primary drivers of its reactivity and potential instability.

Caption: Chemical Structure of this compound.

Intrinsic Chemical Stability and Potential Degradation Pathways

Under standard laboratory conditions, this compound is a stable compound. However, its stability can be compromised by exposure to elevated temperatures, light, and certain chemical environments. Understanding these degradation pathways is crucial for preventing the formation of impurities that could impact downstream applications.

Thermal Decomposition

While stable at room temperature, exposure to high temperatures can lead to the decomposition of this compound. The degradation process is likely to involve the cleavage of the carbon-halogen and carbon-hydroxyl bonds, leading to the release of toxic and corrosive fumes, including hydrogen chloride and hydrogen fluoride.

Causality: The energy input from heat can overcome the bond dissociation energies, leading to fragmentation of the molecule. The initial steps may involve the formation of radical species, which can then propagate a chain reaction of decomposition.

Caption: Postulated Thermal Decomposition Pathway.

Photodegradation

Exposure to ultraviolet (UV) radiation, particularly from direct sunlight, can induce photodegradation of halogenated phenols. The aromatic ring can absorb UV energy, leading to the homolytic cleavage of the carbon-halogen bonds. This process can generate highly reactive radical intermediates, which can then undergo a variety of secondary reactions, including dimerization, polymerization, and reaction with oxygen to form oxidized byproducts.

Causality: The energy of UV photons is sufficient to excite electrons in the aromatic system to higher energy states, weakening the C-Cl and C-F bonds and making them susceptible to cleavage. The stability of the resulting aryl radical will influence the rate and pathway of degradation.

Chemical Incompatibility and Reactivity

This compound exhibits incompatibilities with several classes of chemicals, and unintended contact can lead to degradation or hazardous reactions.

-

Strong Oxidizing Agents: Contact with strong oxidizers (e.g., nitric acid, permanganates) can lead to vigorous and potentially explosive reactions. The phenolic ring is susceptible to oxidation, which can result in the formation of quinone-like structures and other colored byproducts, compromising the purity of the material.[1][2]

-

Strong Bases: As a phenol, this compound is acidic and will react with strong bases (e.g., sodium hydroxide) in a neutralization reaction to form the corresponding phenoxide salt. While this may not be a degradation reaction in the traditional sense, it is an important reactivity to consider.

-

Reactive Metals: Contact with certain reactive metals may lead to the evolution of flammable hydrogen gas.

Causality: The electron-rich aromatic ring, despite the presence of electron-withdrawing halogens, can be readily attacked by strong electrophiles generated from oxidizing agents. The acidic nature of the phenolic proton dictates its reactivity with bases.

Recommended Storage and Handling Procedures

To maintain the long-term stability and purity of this compound, the following storage and handling procedures are recommended:

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Minimizes the rate of potential thermal degradation. |

| Light | Store in a light-resistant, tightly sealed container. | Prevents photodegradation initiated by UV radiation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. | Minimizes contact with atmospheric oxygen and moisture, which can participate in degradation reactions. |

| Container | Use glass or other non-reactive containers. Ensure the container is tightly sealed to prevent moisture ingress and sublimation. | Avoids potential reactions with container materials. A tight seal is crucial for maintaining a dry and inert environment. |

| Segregation | Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[1][2] | Prevents accidental contact and hazardous reactions. |

Handling Procedures

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Dispensing: When dispensing the solid, avoid creating dust. Use appropriate tools and techniques to minimize airborne particles.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its halogenated nature, it may be classified as hazardous waste.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to determine the shelf-life and appropriate storage conditions for this compound, especially when used in cGMP environments.

Long-Term and Accelerated Stability Studies

Following ICH guidelines, a stability study should include both long-term and accelerated conditions.[3][4]

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Analytical Methodology for Stability Monitoring

A stability-indicating analytical method is required to quantify the parent compound and detect any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Step-by-Step HPLC Method Development Outline:

-

Column Selection: A C18 reversed-phase column is a good starting point for separating the polar parent compound from potentially less polar degradation products.

-

Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

-

Wavelength Selection: The UV detection wavelength should be set at the λmax of this compound, which can be determined using a UV-Vis spectrophotometer.

-

Forced Degradation Studies: To ensure the method is stability-indicating, the compound should be subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The analytical method must be able to resolve the parent peak from all major degradation product peaks.

-

Method Validation: The final method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Caption: A typical workflow for conducting stability studies.

Conclusion

This compound is a stable chemical when stored and handled under appropriate conditions. Its primary vulnerabilities include exposure to high temperatures, UV light, and incompatible chemicals such as strong oxidizing agents. By implementing the scientifically-grounded storage and handling procedures outlined in this guide, researchers and drug development professionals can ensure the integrity and purity of this important compound, thereby safeguarding the reliability and reproducibility of their scientific endeavors. A robust stability testing program, utilizing a validated stability-indicating analytical method, is essential for defining its shelf-life and ensuring its quality over time.

References

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

-

Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (n.d.). National Institutes of Health. Retrieved from [Link]

- Fisher Scientific. (2021).

- Airgas. (2021). Safety Data Sheet: 2-Chloro-3,3,3-trifluoropropene.

- Synquest Labs. (2021).

-

PubChem. (n.d.). 2-Chloro-3,5-difluorophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,6-Trifluorophenol. Retrieved from [Link]

- Reddy, G. V., & Gold, M. H. (1998). Degradation of 2,4,6-Trichlorophenol by Phanerochaete chrysosporium: Involvement of Reductive Dechlorination. Applied and Environmental Microbiology, 64(10), 3967–3973.

-

University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]

-

University of Illinois Division of Research Safety. (2019). Chemical Compatibility. Retrieved from [Link]

-

REDA Safe. (n.d.). Chemical Compatibility and Storage Guidelines. Retrieved from [Link]

- World Health Organization. (2018). Annex 5: Guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010.

Sources

Methodological & Application

Application Notes and Protocols for 2-Chloro-3,5,6-trifluorophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, is continually shaped by the introduction of novel, highly functionalized building blocks. Polychlorofluorinated aromatic compounds are a cornerstone of this innovation, offering a unique combination of steric and electronic properties that can profoundly influence the biological activity and pharmacokinetic profiles of target molecules.

This guide focuses on 2-Chloro-3,5,6-trifluorophenol, a member of this important class of reagents. It is imperative to note at the outset that while the existence of this compound is confirmed, with a registered CAS number of 121555-66-6, detailed and specific applications in the peer-reviewed scientific literature are notably scarce.[1] This suggests that its use may be highly specialized, proprietary, or still in nascent stages of exploration.

Therefore, this document adopts a dual-pronged approach. Firstly, it will present all available specific data for this compound. Secondly, and more broadly, it will provide detailed protocols and mechanistic insights for closely related, well-documented polychlorofluorinated phenols. The principles and experimental methodologies detailed for these analogs serve as a robust and instructive framework, enabling researchers to judiciously design synthetic routes incorporating the title compound. The reactivity of these related compounds provides a strong foundation for predicting the behavior of this compound in similar transformations.

Part 1: Characterization and Safety Profile of this compound

A thorough understanding of a reagent's physicochemical properties and safety hazards is a non-negotiable prerequisite for its use in any synthetic endeavor.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 121555-66-6 | [1] |

| Molecular Formula | C₆H₂ClF₃O | [1] |

| Molecular Weight | 182.53 g/mol | Inferred |

| Appearance | Not specified, likely a solid or liquid | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Solubility | Not specified, likely soluble in common organic solvents | - |

Safety and Handling

General Hazards:

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially severe burns.[2]

-

Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Prevent contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Part 2: Synthetic Applications - A Framework Based on Analogous Reagents

The synthetic utility of this compound is predicated on the reactivity of its key functional groups: the nucleophilic hydroxyl group and the substituted aromatic ring, which is activated for certain transformations and deactivated for others. The following sections detail common reactions of polychlorofluorinated phenols, providing specific protocols for analogous compounds that can be adapted for this compound.

O-Alkylation and O-Arylation Reactions

The phenolic hydroxyl group is a versatile handle for introducing a variety of substituents via Williamson ether synthesis and other related C-O bond-forming reactions. These reactions are fundamental in the synthesis of many active pharmaceutical ingredients and agrochemicals.

Causality of Experimental Choices: The choice of base is critical in deprotonating the phenol without causing unwanted side reactions. A moderately strong base like potassium carbonate is often sufficient. The solvent should be polar aprotic to dissolve the reactants and facilitate the SN2 reaction. The reaction temperature is typically elevated to ensure a reasonable reaction rate.

Workflow for O-Alkylation of a Polychlorofluorinated Phenol:

Sources

Application Note: High-Sensitivity Detection of 2-Chloro-3,5,6-trifluorophenol in Environmental and Pharmaceutical Matrices

Introduction

2-Chloro-3,5,6-trifluorophenol is a halogenated aromatic compound of increasing interest to researchers, scientists, and drug development professionals. Its unique chemical structure, featuring both chlorine and fluorine substituents on a phenol ring, imparts distinct physicochemical properties that can influence its environmental fate, toxicological profile, and utility as a synthetic intermediate. The accurate and sensitive detection of this compound is paramount for environmental monitoring, ensuring the purity of pharmaceutical products, and for specialized research applications.

This application note provides a comprehensive guide to the analytical methodologies for the detection and quantification of this compound. We will explore robust protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including detailed sample preparation techniques. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these methods for their specific matrices.

Physicochemical Properties of Halogenated Phenols

Understanding the properties of this compound and related compounds is crucial for method development. The presence of electronegative halogen atoms increases the acidity of the phenolic proton and influences the compound's volatility and polarity.

| Property | 2,3,6-Trifluorophenol | 2-Chloro-3,5-difluorophenol | 2,3,5,6-Tetrafluorophenol | 2,4,6-Trichlorophenol |

| Molecular Weight | 148.08 g/mol [1] | 164.54 g/mol [2] | 166.07 g/mol [3] | 197.45 g/mol [4] |

| Boiling Point | Not available | Not available | Not available | 246 °C[4] |

| Melting Point | 33-37 °C[5] | Not available | Not available | 64-66 °C[4] |

| Form | Solid[5] | Solid[2] | Not available | Solid |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.[6] For optimal performance, derivatization is often employed to improve chromatographic behavior and enhance sensitivity.

Rationale for Derivatization

Direct injection of underivatized phenols can lead to poor peak shape (tailing) and potential adsorption on the GC column, especially at low concentrations.[7] Derivatization of the acidic phenolic hydroxyl group with a non-polar functional group addresses these issues by:

-

Increasing Volatility: The resulting ether or ester is typically more volatile than the parent phenol.

-

Improving Peak Shape: Masking the polar hydroxyl group reduces interactions with active sites in the GC system.

-

Enhancing Sensitivity: The introduction of specific derivatizing agents can improve ionization efficiency in the mass spectrometer or allow for the use of more sensitive detectors like an Electron Capture Detector (ECD).[8]

Two common derivatization strategies for phenols are acetylation and silylation .

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

Protocol 1: GC-MS Analysis with Acetylation

This protocol is adapted from established methods for chlorophenol analysis.[9]

1. Sample Preparation: Solid Phase Extraction (SPE)

-

Rationale: SPE is a robust technique for extracting and concentrating phenols from aqueous samples, offering high recovery and cleaner extracts compared to liquid-liquid extraction.[10][11][12] A strong anion-exchange resin is chosen to effectively retain the acidic phenol.[1]

-

Procedure:

-

Acidify the water sample (e.g., 100 mL) to a pH ≤ 2 with a suitable acid (e.g., HCl).

-

Condition a strong anion-exchange SPE cartridge (e.g., 500 mg) by passing 5 mL of hexane, followed by 5 mL of ethyl acetate, and finally 5 mL of deionized water (pH ≤ 2).

-

Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of deionized water (pH ≤ 2) to remove interfering substances.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the trapped this compound with 5 mL of ethyl acetate.

-

2. Derivatization: Acetylation

-

Rationale: Acetylation with acetic anhydride is a rapid and efficient method for converting phenols to their more volatile acetate esters.[9]

-

Procedure:

-

To the 5 mL ethyl acetate eluate from the SPE step, add 0.5 mL of acetic anhydride and 0.5 mL of a suitable base catalyst (e.g., pyridine).

-

Vortex the mixture for 1 minute and allow it to react at room temperature for 10 minutes.

-

Add 5 mL of a 5% sodium bicarbonate solution to neutralize the excess acetic anhydride and pyridine.

-

Vortex and allow the layers to separate.

-

Transfer the upper organic layer (ethyl acetate) to a clean vial.

-

Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

-

Perform a solvent exchange into hexane for optimal compatibility with the GC column.

-

3. GC-MS Conditions

-

Rationale: A mid-polarity capillary column, such as a 5% diphenyl / 95% dimethylpolysiloxane phase, provides good separation for a wide range of halogenated compounds. The specified temperature program is a starting point and may require optimization.

-

Parameters:

-

GC System: Agilent 7890B GC with 5977A MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp 1: 10 °C/min to 180 °C.

-

Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

-

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-350.

-

4. Data Analysis

-

Identification: The identification of the acetylated this compound is based on its retention time and the fragmentation pattern in the mass spectrum.

-

Quantification: For quantitative analysis, it is recommended to use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The choice of characteristic ions will depend on the mass spectrum of the derivatized analyte. A five-point calibration curve should be prepared using analytical standards.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with UV detection is a versatile and widely used technique for the analysis of phenolic compounds, particularly for less volatile or thermally labile analytes.[13]

Rationale for HPLC

HPLC offers several advantages for the analysis of this compound:

-

No Derivatization Required: Direct analysis of the underivatized phenol is possible, simplifying sample preparation.

-

Suitable for Complex Matrices: HPLC can be less susceptible to matrix interferences compared to GC for certain sample types.

-

Robustness: HPLC methods are generally robust and reproducible.

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC analysis of this compound.

Protocol 2: HPLC-UV Analysis

This protocol is based on general methods for the analysis of chlorophenols in water.[13]

1. Sample Preparation: Solid Phase Extraction (SPE)

-

Rationale: A C18 SPE cartridge is used for reversed-phase extraction of the moderately polar this compound from aqueous samples.

-

Procedure:

-

Acidify the water sample (e.g., 100 mL) to a pH ≤ 2 with a suitable acid (e.g., phosphoric acid).

-

Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water (pH ≤ 2).

-

Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of deionized water (pH ≤ 2).

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analyte with 5 mL of methanol.

-

2. HPLC Conditions

-

Rationale: Reversed-phase chromatography with a C18 column and a methanol/water mobile phase provides excellent separation for a wide range of phenolic compounds. The addition of a small amount of acid to the mobile phase ensures that the phenolic hydroxyl group is protonated, leading to better peak shape.

-

Parameters:

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent.

-

Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

-

Mobile Phase A: Water with 0.1% phosphoric acid.

-

Mobile Phase B: Methanol.

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 30% B

-

20-25 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

-

Detection: UV at 280 nm.

-

3. Data Analysis

-

Identification: The identification of this compound is based on its retention time compared to an analytical standard.

-

Quantification: A five-point calibration curve should be prepared by diluting a stock solution of the analytical standard in methanol.

Method Validation and Quality Control

For both GC-MS and HPLC methods, a rigorous validation process is essential to ensure the reliability of the results. Key validation parameters include:

-

Linearity: A minimum of a five-point calibration curve should be prepared with a correlation coefficient (r²) of ≥ 0.995.

-

Accuracy: Determined by spike and recovery experiments at three different concentration levels. Recoveries should be within 80-120%.

-

Precision: Assessed by replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 15%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of low-level standards (typically S/N of 3 for LOD and 10 for LOQ).

Conclusion

This application note provides detailed protocols for the sensitive and reliable detection of this compound using GC-MS with derivatization and HPLC-UV. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. By understanding the principles behind each step, researchers can confidently implement and adapt these methods for their analytical challenges.

References

-

U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]

- Inam-ul-Haque, A., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-209.

-

PubChem. (n.d.). 2-Chloro-3,5-difluorophenol. National Center for Biotechnology Information. Retrieved from [Link][2]

- Denton, J. R., Chen, Y., & Loughlin, T. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.

-

Pragolab. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Retrieved from [Link]

-

Simsek, A., et al. (2021). Magic extraction: solid-phase extraction and analytical pyrolysis to study polycyclic aromatic hydrocarbon and polychlorinated biphenyls in freshwater. Environmental Science and Pollution Research, 28, 63738–63748. [Link]

- Wang, L., et al. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 24(12), 5641-5644.

- Aktas, A. H. (2005). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 17(4), 2575-2581.

- Wang, L., Zhu, H., Ma, C., & Yan, Y. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 25(9), 4811-4814.

-

PubChem. (n.d.). 2,3,5,6-Tetrafluorophenol. National Center for Biotechnology Information. Retrieved from [Link][3]

-

OSHA. (n.d.). 2,3,4,6-TETRACHLOROPHENOL. Occupational Safety and Health Administration. Retrieved from [Link]

- Karydas, A. G., et al. (2005). Solid-phase extraction of phenols.

- International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. 11(1).

- YouTube. (2023, July 29).

- Celebi, S. S., & Aydin, F. (2014). Comparison of solvent extraction and solid-phase extraction for the determination of polychlorinated biphenyls in transformer oil. Journal of the Serbian Chemical Society, 79(10), 1269-1278.

- Puig, D., & Barceló, D. (2007). Solid-phase extraction of phenols. TrAC Trends in Analytical Chemistry, 26(2), 103-111.

- National Industrial Chemicals Notification and Assessment Scheme. (2014). PUBLIC REPORT 1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)-.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Chloro-3,5-difluorophenol | C6H3ClF2O | CID 2733297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,5,6-Tetrafluorophenol | C6H2F4O | CID 69858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-三氯苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. osha.gov [osha.gov]

- 6. pragolab.cz [pragolab.cz]

- 7. asianpubs.org [asianpubs.org]

- 8. youtube.com [youtube.com]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. Magic extraction: solid-phase extraction and analytical pyrolysis to study polycyclic aromatic hydrocarbon and polychlorinated biphenyls in freshwater - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Solid-phase extraction of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

Application Notes: Strategic Use of 2-Chloro-3,5,6-trifluorophenol in Pharmaceutical Synthesis

<

Introduction: Unveiling a Strategic Synthetic Building Block

In the landscape of modern pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, scalability, and the ultimate success of a drug development program. 2-Chloro-3,5,6-trifluorophenol is a highly functionalized aromatic compound that has emerged as a key intermediate in the synthesis of complex pharmaceutical agents. Its strategic importance lies in the distinct reactivity conferred by its unique substitution pattern: a hydroxyl group for nucleophilic reactions, a chlorine atom that can act as a leaving group, and three electron-withdrawing fluorine atoms that significantly influence the molecule's electronic properties.

This guide provides an in-depth analysis of this compound, detailing its properties, synthetic applications, and field-proven protocols. It is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use.

| Property | Value | Source |

| Molecular Formula | C₆H₂ClF₃O | PubChem[1][2] |